

An In-depth Technical Guide to Pyclock: A Phosphonium-Based Peptide Coupling Reagent

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Compound of Interest

Compound Name: *Pyclock*

Cat. No.: *B151882*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pyclock**, a phosphonium salt-based coupling reagent utilized in peptide synthesis. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presenting a valuable resource for professionals in the fields of chemistry and drug development.

Chemical Identity and Structure

Pyclock, chemically known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a well-established coupling reagent.^{[1][2]} It is also referred to by the synonyms **PyClock**, PyCOP, and TPTDP.^{[1][2]} Its fundamental chemical identifiers are provided in the table below.

Identifier	Value
CAS Number	893413-42-8[1][2]
Molecular Formula	C18H27ClF6N6OP2[1][3]
Molecular Weight	554.84 g/mol [1]
SMILES String	C1CCN(C1)--INVALID-LINK-- (N3CCCC3)ON4C5=C(C=CC(=C5)Cl)N=N4.F-- INVALID-LINK--(F)(F)(F)F[1][3]
InChI Key	QJZCQEPNBWAYQL-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of **Pyclock** are summarized in the following table. It is important to note the discrepancy in the reported melting point, which may be due to different experimental conditions or purities of the samples tested.

Property	Value	Source(s)
Appearance	White to slight yellow to beige powder	[4]
Melting Point	118-120 °C or 165-175 °C	[2][4]
Boiling Point	449.7 °C at 760 mmHg	[2]
Density	1.13 g/cm ³	[2]
Flash Point	225.8 °C	[2]
Vapor Pressure	2.79E-08 mmHg at 25 °C	[2]
Refractive Index	1.562	[2]
Solubility	Soluble in NMP (1-Methyl-2-pyrrolidone) at 5%	[4]
Storage Temperature	2-8 °C	[2][4]

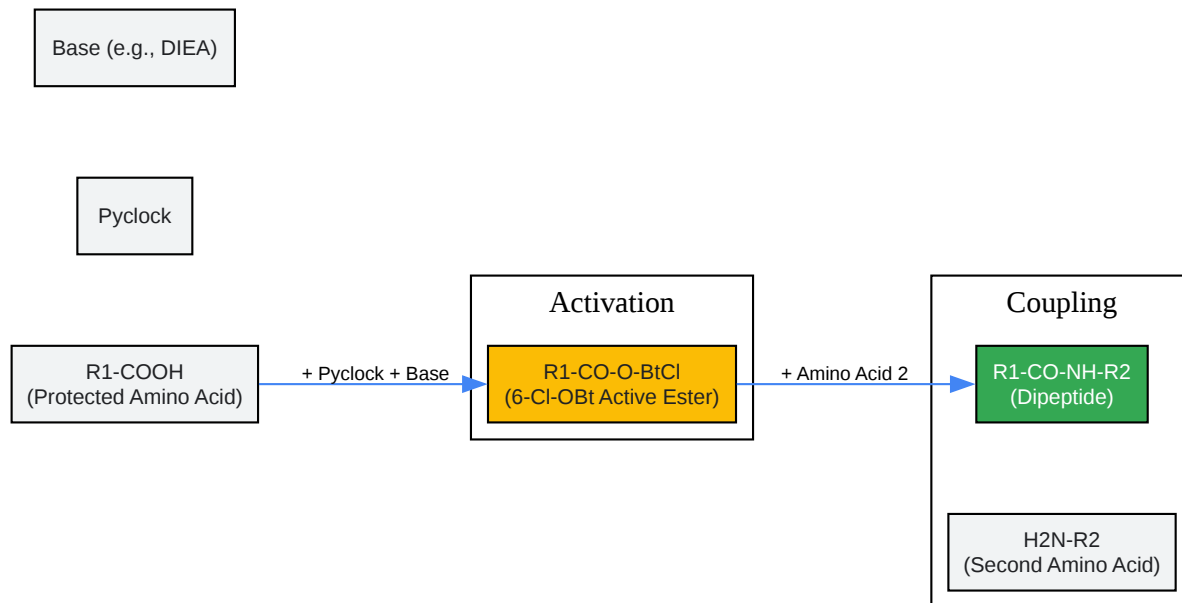
Mechanism of Action in Peptide Synthesis

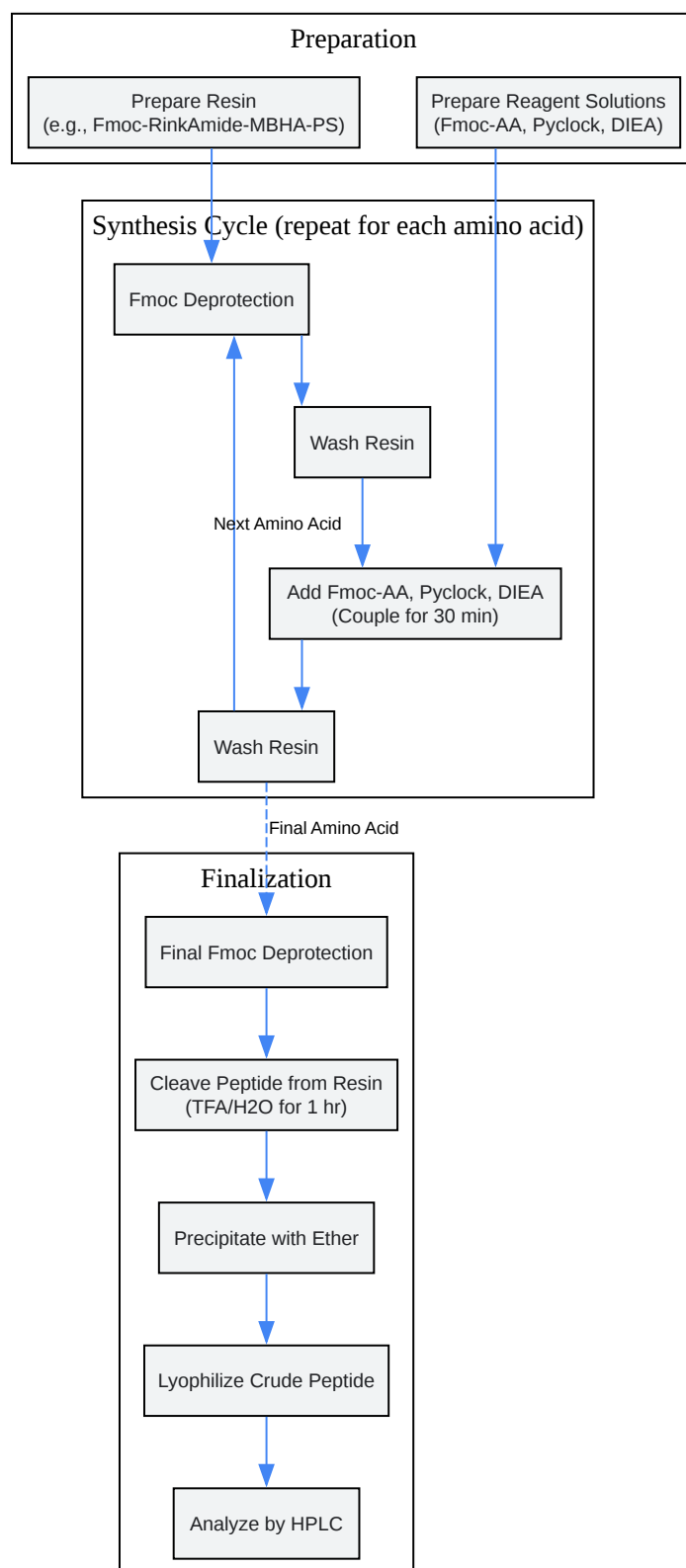
Pyclock is a phosphonium salt derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt).[5] Its primary function is to facilitate the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. The mechanism involves the activation of the carboxylic acid to form a more reactive intermediate.

The key steps in the mechanism of action are:

- In the presence of a base, **Pyclock** reacts with a protected amino acid to generate a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester.[3]
- This active ester is significantly more reactive than those produced by coupling reagents like PyBOP or HBTU. The enhanced reactivity is attributed to the fact that 6-Cl-HOBt is more acidic than HOBt.[3]
- The highly reactive Cl-OBt ester is then susceptible to nucleophilic attack by the free amine of a second amino acid, leading to the formation of the peptide bond and the release of 6-Cl-HOBt.

A significant advantage of **Pyclock** over iminium-based reagents such as HBTU and HATU is that excess **Pyclock** does not lead to the unwanted end-capping of the peptide chain.[6] Furthermore, it does not react with the free amine group, thus preventing the premature termination of the growing peptide.[6]





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